molecular formula C22H19Br2NO B14223629 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine CAS No. 536762-20-6

3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine

Cat. No.: B14223629
CAS No.: 536762-20-6
M. Wt: 473.2 g/mol
InChI Key: YIUXVMNZXOLRHV-UHFFFAOYSA-N
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Description

3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine: is a brominated phenoxazine derivative. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a butylphenyl group at position 10.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine typically involves the bromination of a phenoxazine precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and time conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of phenoxazine oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated phenoxazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Phenoxazine oxides.

    Reduction: Debrominated phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is used as a building block in organic synthesis, particularly in the development of new materials and dyes.

Biology: In biological research, this compound can be used as a fluorescent probe due to its unique photophysical properties.

Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine involves its interaction with molecular targets through its bromine atoms and phenoxazine core. These interactions can lead to various biological effects, depending on the specific application. The molecular pathways involved may include electron transfer processes and binding to specific receptors or enzymes.

Comparison with Similar Compounds

  • 3,7-Dibromo-10-ethyl-10H-phenothiazine
  • 3,7-Dibromo-10-hexylphenothiazine
  • 3,7-Dibromo-10-(2-methoxyphenyl)phenothiazine

Comparison: Compared to these similar compounds, 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is unique due to the presence of the butylphenyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications in materials science and biological research.

Properties

CAS No.

536762-20-6

Molecular Formula

C22H19Br2NO

Molecular Weight

473.2 g/mol

IUPAC Name

3,7-dibromo-10-(4-butylphenyl)phenoxazine

InChI

InChI=1S/C22H19Br2NO/c1-2-3-4-15-5-9-18(10-6-15)25-19-11-7-16(23)13-21(19)26-22-14-17(24)8-12-20(22)25/h5-14H,2-4H2,1H3

InChI Key

YIUXVMNZXOLRHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br

Origin of Product

United States

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